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Introduction

Myotonic Dystrophy Type 1 (DM1) is an autosomal dominant neuromuscular disorder caused
by a CTG trinucleotide repeat expansion in the 3' untranslated region of the Dystrophia
Myotonica Protein Kinase (DMPK) gene. The expanded CUG repeats in the transcribed RNA
lead to a toxic gain-of-function mechanism, sequestering essential RNA-binding proteins, most
notably Muscleblind-like 1 (MBNL1). This sequestration results in aberrant alternative splicing
of numerous downstream transcripts, leading to the multisystemic symptoms of DM1, including
myotonia, muscle weakness, and cardiac abnormalities.

Basivarsen (formerly DYNE-101) is an investigational antisense oligonucleotide (ASO) therapy
developed by Dyne Therapeutics. It is designed to address the root cause of DM1 by targeting
and degrading the toxic DMPK RNA. A key innovation in Basivarsen is its delivery system, the
FORCE™ platform, which utilizes a proprietary linker technology to achieve enhanced and
targeted delivery to muscle tissue. This platform conjugates a fragment antigen-binding (Fab)
portion of an antibody that targets the transferrin receptor 1 (TfR1), which is highly expressed
on muscle cells, to the ASO payload via a cleavable valine-citrulline linker.[1][2] This application
note details the preclinical application of Basivarsen and its linker technology in validated
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mouse models of myotonic dystrophy, providing protocols for key experiments and
summarizing the significant findings.

Mechanism of Action: The FORCE™ Platform

The Basivarsen linker technology is an integral part of the FORCE™ platform, which is
designed to overcome the challenge of delivering oligonucleotides to muscle tissue. The
mechanism involves:

o Targeted Binding: The Fab portion of the conjugate binds to the TfR1 on the surface of
muscle cells.

» Receptor-Mediated Endocytosis: Upon binding, the entire Basivarsen conjugate is
internalized into the cell via endocytosis.

o Endosomal Escape and Linker Cleavage: Inside the cell, the valine-citrulline linker is cleaved
by lysosomal proteases, such as Cathepsin B, releasing the ASO payload into the
cytoplasm.[3]

» Nuclear Translocation and Target Engagement: The released ASO translocates to the
nucleus, where it binds to the toxic CUG repeat-containing DMPK RNA.

* RNA Degradation: The ASO directs RNase H-mediated degradation of the target DMPK
RNA, thus reducing the toxic RNA foci and liberating sequestered MBNL1.[4]

» Splicing Correction: With MBNL1 levels restored, normal alternative splicing of downstream
transcripts is rescued, addressing the underlying molecular pathology of DM1.
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Caption: Mechanism of action of Basivarsen via the FORCE™ platform.

Preclinical Models of Myotonic Dystrophy

Two key mouse models have been instrumental in the preclinical evaluation of Basivarsen:

o HSA-LR Mouse Model: This model expresses a human skeletal actin (HSA) transgene with a
long (LR) stretch of approximately 220 CTG repeats. These mice exhibit key features of
DM1, including myotonia and splicing defects in skeletal muscle, making them suitable for
assessing the functional and molecular efficacy of therapeutic candidates.

e hTfR1/DMSXL Mouse Model: This is a more refined model developed by Dyne Therapeutics
that expresses the human TfR1, enabling the direct evaluation of human-specific TfR1-
targeted therapies.[5] Additionally, it carries a human DMPK transgene with over 1,000 CTG
repeats, representing a severe DM1 phenotype.[2][5][6] This model is crucial for assessing
target engagement, DMPK RNA knockdown, and splicing correction in both skeletal and

cardiac muscle.

Preclinical Efficacy Data

Basivarsen has demonstrated significant efficacy in preclinical models, leading to robust
molecular and functional improvements.
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In Vitro Studies in Patient-Derived Myoblasts

In studies using myoblasts derived from DM1 patients, Basivarsen treatment resulted in a
reduction of DMPK RNA and a decrease in the number and size of nuclear foci, which are
hallmarks of the disease. This was accompanied by a correction of splicing defects.[5]

In Vivo Studies in Mouse Models
Table 1. Summary of Basivarsen Efficacy in the hTfR1/DMSXL Mouse Model[6][7]

Tissue Endpoint Result (vs. Vehicle)

Toxic Human DMPK RNA

Heart 49% reduction
Knockdown

DMPK Foci Reduction 49% reduction in foci area

Splicing Correction Significant correction

) Toxic Human DMPK RNA )

Diaphragm 40% reduction
Knockdown

Splicing Correction Significant correction

o ) Toxic Human DMPK RNA _
Tibialis Anterior 49% reduction
Knockdown

Splicing Correction Significant correction

) Toxic Human DMPK RNA )
Gastrocnemius 44% reduction
Knockdown

Splicing Correction Significant correction

Table 2: Summary of Basivarsen Efficacy in the HSA-LR Mouse Model[5]

Endpoint Result (vs. Unconjugated ASO)
Splicing Correction Durable and greater correction
Myotonia Significant improvement
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Experimental Protocols

The following are detailed protocols for key experiments conducted in the preclinical evaluation

of Basivarsen.

Experimental Workflow

In Vivo Studies (hTfR1/DMSXL & HSA-LR Mice) | | In Vitro Studies (Patient Myoblasts)

Animal Dosing

(IV Injection) Cell Culture & Treatment

Myotonia Assessment Tissue Harvest
(HSA-LR) (Muscle, Heart)

RNA/Protein Extraction

Analysis
(RT-gPCR, FISH, Western Blot)

Molecular Analysis
(RT-gPCR, FISH)

Click to download full resolution via product page

Caption: General experimental workflow for preclinical evaluation.

Protocol 1: In Vivo Efficacy Study in hTfR1/DMSXL Mice

¢ Animal Model: hTfR1/DMSXL mice expressing human TfR1 and a human DMPK transgene
with >1,000 CTG repeats.

¢ Dosing Regimen:
o Administer Basivarsen (DYNE-101) or vehicle control intravenously (V).
o Atypical dosing schedule is 10 mg/kg (ASO equivalent) on day 0 and day 7.[7]

» Endpoint Analysis (Day 28):
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o Euthanize mice and harvest tissues of interest (e.g., heart, gastrocnemius, tibialis anterior,
diaphragm).

o For RNA analysis, immediately snap-freeze tissues in liquid nitrogen and store at -80°C.

o For histology and FISH, embed tissues in a suitable medium (e.g., OCT) and freeze.

* RNA Analysis:
o Extract total RNA from frozen tissues using a standard method (e.g., TRIzol reagent).
o Perform reverse transcription to generate cDNA.

o Quantify human DMPK RNA levels using quantitative real-time PCR (RT-gPCR) with
primers specific for the human transgene. Normalize to a stable housekeeping gene.

o Assess splicing correction of known mis-spliced transcripts in DM1 (e.g., Clcnl, Atp2al)
using RT-PCR followed by gel electrophoresis or a more quantitative method like a
composite alternative splicing index (CASI).[8]

e Fluorescence In Situ Hybridization (FISH) for Nuclear Foci:
o Prepare cryosections of muscle tissue.
o Fix and permeabilize the sections.

o Hybridize with a fluorescently labeled probe complementary to the CUG repeats (e.g., a
(CAG)n probe).[9][10]

o Counterstain nuclei with DAPI.

o Image using a fluorescence microscope and quantify the number and area of nuclear foci
per nucleus using image analysis software.

Protocol 2: Myotonia Assessment in HSA-LR Mice

¢ Animal Model: HSA-LR mice.

e Dosing: Administer Basivarsen or control as per the study design.
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e Myotonia Measurement (Electromyography - EMG):
o Anesthetize the mouse.

Insert a concentric needle electrode into a hindlimb muscle (e.g., gastrocnemius).

[¢]

[e]

Record spontaneous and evoked electrical activity.

[e]

Myotonic discharges are characterized by repetitive action potentials of waxing and
waning amplitude and frequency.

[e]

Quantify myotonia by measuring the duration and amplitude of the discharges.
» Functional Myotonia Assessment (Righting Reflex):

o Place the mouse on its back.

o Measure the time it takes for the mouse to right itself to a prone position.[11]

o Delayed righting reflex can be an indicator of muscle stiffness and myotonia.

Protocol 3: In Vitro Evaluation in DM1 Patient-Derived
Myoblasts

o Cell Culture:

o Culture DM1 patient-derived myoblasts in appropriate growth medium.

o Differentiate myoblasts into myotubes by switching to a differentiation medium.
e Treatment:

o Treat the differentiated myotubes with varying concentrations of Basivarsen or a control
ASO.

o Incubate for a specified period (e.g., 48-72 hours).

e Analysis:
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o RNA Extraction and RT-gPCR: Extract RNA and perform RT-gPCR to quantify DMPK
MRNA levels and assess splicing correction as described in Protocol 1.

o FISH for Nuclear Foci: Fix the cells on coverslips and perform FISH as described in
Protocol 1 to quantify nuclear foci.[9][12]

o Western Blot for MBNL1: Extract total protein, perform SDS-PAGE, and transfer to a
membrane. Probe with antibodies against MBNL1 to assess changes in its expression or
localization (nuclear vs. cytoplasmic fractions).

Conclusion

The preclinical data for Basivarsen in myotonic dystrophy models provide a strong rationale for
its clinical development. The innovative linker technology, as part of the FORCE™ platform,
demonstrates efficient, targeted delivery of an ASO payload to muscle tissue, leading to the
degradation of toxic DMPK RNA. This results in a significant reduction of nuclear foci,
correction of splicing defects, and improvement in functional endpoints such as myotonia in
validated animal models. The detailed protocols provided herein serve as a guide for
researchers aiming to evaluate novel therapeutic strategies for myotonic dystrophy and other
neuromuscular disorders. The promising preclinical profile of Basivarsen underscores the
potential of targeted oligonucleotide delivery to address the genetic basis of debilitating
diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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